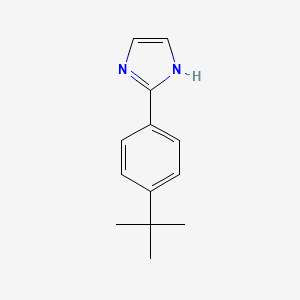
2-(Dodecylsulfanyl)-8-hydroxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with dodecylthiol in the presence of a suitable catalyst under mild conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces a hydrogen atom on the naphthoquinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and environmentally friendly solvents. The process may also incorporate steps for the recovery and reuse of high-cost raw materials and reagents to improve cost-effectiveness and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl and dodecylsulfanyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized naphthoquinone compounds .
Wissenschaftliche Forschungsanwendungen
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the hydroxyl and dodecylsulfanyl groups may enhance the compound’s ability to interact with specific enzymes and proteins, further contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong allelopathic effects and is used in biological research.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Studied for its anticancer and antimicrobial activities.
Uniqueness
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione is unique due to the presence of the dodecylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability. Additionally, the combination of the hydroxyl and dodecylsulfanyl groups may provide synergistic effects, enhancing the compound’s overall activity compared to similar naphthoquinone derivatives .
Eigenschaften
CAS-Nummer |
67304-52-3 |
|---|---|
Molekularformel |
C22H30O3S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-dodecylsulfanyl-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C22H30O3S/c1-2-3-4-5-6-7-8-9-10-11-15-26-20-16-19(24)17-13-12-14-18(23)21(17)22(20)25/h12-14,16,23H,2-11,15H2,1H3 |
InChI-Schlüssel |
CFBVOOTVWMWBLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)




![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)
![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)




